

Comparative Guide to N-Desmethyl Azelastine-d4-1 Reference Standard

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Compound of Interest

Compound Name: N-Desmethyl Azelastine-d4-1

Cat. No.: B12408178

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the **N-Desmethyl Azelastine-d4-1** reference standard, offering insights into its specifications, available alternatives, and the analytical methods for its characterization. This information is intended to assist researchers in selecting the most suitable reference material for their analytical and bioanalytical studies.

Introduction to N-Desmethyl Azelastine

N-Desmethyl Azelastine is the primary active metabolite of Azelastine, a potent second-generation histamine H1-receptor antagonist. Azelastine is widely used for the treatment of allergic rhinitis and conjunctivitis. As a key metabolite, N-Desmethyl Azelastine itself exhibits antihistaminic activity. The deuterated analog, N-Desmethyl Azelastine-d4, serves as an invaluable internal standard for pharmacokinetic and bioequivalence studies, enabling accurate quantification in biological matrices by mass spectrometry.

Comparison of Commercially Available Reference Standards

The selection of a suitable reference standard is critical for ensuring the accuracy and reliability of analytical data. Several vendors supply N-Desmethyl Azelastine-d4 and related deuterated standards. Below is a comparison of their typical specifications. Researchers are advised to

request a lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Table 1: Specifications of N-Desmethyl Azelastine-d4 and Alternatives

Parameter	N-Desmethyl Azelastine-d4	Azelastine-d4 HCl[1][2]	Azelastine- d3[2]	N-Desmethyl Azelastine (non- deuterated)[3] [4][5]
Molecular Formula	C ₂₁ H ₁₈ D ₄ ClN ₃ O[2][6]	C ₂₂ H ₂₀ D ₄ ClN ₃ O· HCl[1]	C ₂₂ H ₂₁ D ₃ ClN ₃ O[2]	C ₂₁ H ₂₂ ClN ₃ O[3] [4]
Molecular Weight	371.90[2][6]	385.93 (free base) + 36.46 (HCl)[1]	384.92[2]	367.87[2]
CAS Number (Unlabeled)	47491-38-3[3]	1228258-95-4 (free base)[1]	758637-88-6[2]	47491-38-3[3][4]
Typical Purity	≥98% (Specific purity is lot- dependent and should be confirmed with the supplier's CoA)	≥98% (Specific purity is lot- dependent and should be confirmed with the supplier's CoA)	≥98% (Specific purity is lot- dependent and should be confirmed with the supplier's CoA)	≥98% (Specific purity is lot- dependent and should be confirmed with the supplier's CoA)
Suppliers	LGC Standards, Acanthus Research[6], Veeprho[7], Pharmaffiliates[2]	Axios Research[1], Alentris Research[4]	Pharmaffiliates[2]	SynThink[3], LGC Standards[5], Alentris Research[4], Cayman Chemical, Simson Pharma
Typical Documentation	Certificate of Analysis (CoA) with ¹ H-NMR, Mass Spectrometry, and HPLC data[3]	Certificate of Analysis (CoA)	Certificate of Analysis (CoA)	Certificate of Analysis (CoA) with ¹ H-NMR, Mass Spectrometry, and HPLC data[3]

Experimental Protocols

Accurate characterization of the N-Desmethyl Azelastine-d4 reference standard is crucial for its intended use. Below are representative experimental protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the chemical purity of the N-Desmethyl Azelastine-d4 reference standard.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 236 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve an accurately weighed amount of the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
- Procedure: Inject the prepared sample and analyze the chromatogram for the main peak and any impurities. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

This bioanalytical method is designed for the quantification of N-Desmethyl Azelastine in plasma samples, using N-Desmethyl Azelastine-d4 as an internal standard.

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A suitable C18 or similar reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water).
- Flow Rate: 0.5 mL/min.
- Mass Spectrometer Settings:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - N-Desmethyl Azelastine: Precursor ion (Q1) m/z 368.2 → Product ion (Q3) [Specific fragment to be determined based on compound fragmentation].
 - N-Desmethyl Azelastine-d4 (Internal Standard): Precursor ion (Q1) m/z 372.2 → Product ion (Q3) [Specific fragment to be determined based on compound fragmentation].
- Sample Preparation (Protein Precipitation):
 - To 100 μ L of plasma sample, add 10 μ L of the N-Desmethyl Azelastine-d4 internal standard working solution.
 - Add 300 μ L of acetonitrile to precipitate the proteins.
 - Vortex for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Procedure: Inject the reconstituted sample into the LC-MS/MS system. The concentration of N-Desmethyl Azelastine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Azelastine Metabolism and Signaling Pathway

The following diagram illustrates the metabolic conversion of Azelastine to N-Desmethyl Azelastine and the subsequent mechanism of action as a histamine H1-receptor antagonist.

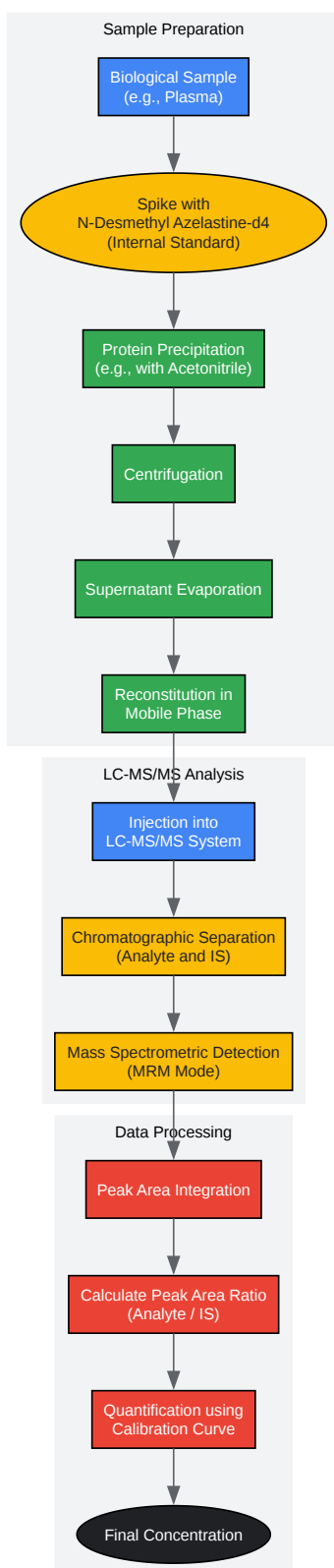


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Caption: Metabolism of Azelastine and its antagonistic effect on the Histamine H1 receptor signaling pathway.

Experimental Workflow for Bioanalytical Quantification

The diagram below outlines the logical steps involved in the quantification of N-Desmethyl Azelastine in a biological sample using the deuterated internal standard.



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Caption: Workflow for the bioanalytical quantification of N-Desmethyl Azelastine using a deuterated internal standard.

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